3-Hydroxy-7-methylquinolin-2(1H)-one is a heterocyclic compound belonging to the quinolone family, characterized by a fused benzene and pyridine ring structure. This compound features a hydroxyl group at position three and a methyl group at position seven of the quinolone framework. Its molecular formula is C_10H_9NO, and it is recognized for its potential biological activities, including antimicrobial and anticancer properties.
Source: The compound can be derived from various natural sources or synthesized through chemical reactions involving quinoline derivatives.
Classification: 3-Hydroxy-7-methylquinolin-2(1H)-one is classified as a quinolone and is often studied in medicinal chemistry due to its pharmacological relevance.
The synthesis of 3-Hydroxy-7-methylquinolin-2(1H)-one can be achieved through several methods. One notable approach involves the reaction of 4-hydroxy-2(1H)-quinolones with dimethylformamide and triethylamine under controlled heating conditions. The reaction typically proceeds at temperatures between 70–80 °C for 10–12 hours, resulting in yields ranging from 60% to 87% depending on the specific conditions used .
The synthesis pathway involves the formation of intermediates through nucleophilic attacks and subsequent eliminations. For instance, the reaction begins with the abstraction of a proton from the methylene group adjacent to the hydroxyl group, increasing nucleophilicity and facilitating further reactions with carbonyl compounds .
The molecular structure of 3-Hydroxy-7-methylquinolin-2(1H)-one consists of a quinoline nucleus featuring:
This structure contributes to its chemical reactivity and biological activity.
3-Hydroxy-7-methylquinolin-2(1H)-one can participate in various chemical reactions, including:
The compound's ability to undergo these reactions is largely attributed to the electron-donating nature of the hydroxyl group, which enhances nucleophilicity at adjacent carbon atoms. Additionally, its aromatic system allows for electrophilic aromatic substitution reactions .
The mechanism of action for 3-Hydroxy-7-methylquinolin-2(1H)-one in biological systems often involves its interaction with specific enzymes or receptors. For example, studies have shown that derivatives of this compound exhibit binding affinity towards certain proteins involved in disease pathways, such as viral proteases or kinases.
Quantitative data from molecular docking studies indicate that these compounds can effectively inhibit target proteins, suggesting potential therapeutic applications in treating infections or cancer .
Relevant data concerning its physical properties can be obtained through spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy .
3-Hydroxy-7-methylquinolin-2(1H)-one has garnered attention for its potential applications in various fields:
Research continues to explore its efficacy against different pathogens and cancer cell lines, contributing to drug discovery efforts aimed at developing novel therapeutics based on this scaffold .
The discovery journey of 3-hydroxy-7-methylquinolin-2(1H)-one derivatives is intertwined with investigations into microbial secondary metabolites and their biosynthetic pathways. Streptomyces species, renowned for producing bioactive quinoline alkaloids, have been instrumental in revealing the natural product-like characteristics of this scaffold. A breakthrough discovery emerged from innovative cultivation methodologies where actinomycetes were exposed to heat-killed "inducer" microbes to stimulate secondary metabolite production. This approach demonstrated that Streptomyces sp. RKBH-B178, when cultured with autoclaved Mycobacterium smegmatis, produced novel hydrazide-containing natural products structurally related to 3-hydroxyquinolin-2(1H)-ones [4]. This discovery validated the hypothesis that microbial interactions can activate silent biosynthetic gene clusters, yielding compounds with the 3-hydroxyquinolinone core.
Simultaneously, investigations into bacterial communication systems revealed that Pseudomonas quinolone signal (PQS), a heptyl-substituted 3-hydroxy-4-quinolone, undergoes enzymatic modification by Streptomyces strains to form glucuronidated analogs (PQS-GlcA) [4]. This biotransformation capacity demonstrated the enzymatic promiscuity toward 3-hydroxyquinolinone substrates and highlighted the scaffold's biological relevance in microbial warfare. The structural similarity between PQS derivatives and 3-hydroxy-7-methylquinolin-2(1H)-one suggests potential evolutionary conservation of this chemotype in natural antibiotic arsenals.
Table 1: Natural Product Precursors and Bioactivities of 3-Hydroxyquinolin-2(1H)-one Derivatives
Natural Source | Inducer Organism | Bioactive Compound | Reported Activity |
---|---|---|---|
Streptomyces sp. RKBH-B178 | Mycobacterium smegmatis | Hydrazidomycin D | Antimicrobial |
Streptomyces sp. RKBH-B178 | Pseudomonas aeruginosa | PQS-GlcA | Quorum sensing disruption |
Marine actinomycetes | Heat-killed bacterial dialysates | Unspecified 3-hydroxyquinolinones | Enhanced antimicrobial production |
The unexpected formation of 3,3'-methylenebis(4-hydroxyquinolin-2(1H)-ones) during synthetic procedures further demonstrated the scaffold's chemical reactivity under physiological conditions [9]. These discoveries collectively underscore the 3-hydroxyquinolinone core as a biologically relevant scaffold with evolutionary significance in microbial defense mechanisms and inter-species competition.
The strategic incorporation of the 7-methyl substituent into the 3-hydroxyquinolin-2(1H)-one scaffold has enabled significant advances in overcoming pharmacological challenges associated with earlier quinoline-based therapeutics:
Anticancer Applications: 7-Hydroxy-4-methylquinolin-2(1H)-one analogues synthesized via solvent-free methods demonstrated moderate anticancer activity against multiple NCI-60 cell lines. Compound 4b exhibited preferential activity against non-small cell lung cancer (HOP-92; PGI = 43.79%), while compound 4d showed dual activity against CNS cancer (SNB-75; PGI = 45.37%) and prostate cancer (PC-3; PGI = 35.36%) models [3]. Molecular docking studies revealed that these derivatives interact with the epidermal growth factor receptor (EGFR) kinase domain through hydrogen bonding with Met793 and hydrophobic interactions with Phe723 of the ATP-binding pocket. This inhibition mechanism aligns with clinically validated EGFR inhibitors like gefitinib and neratinib, which share the quinoline pharmacophore [3].
Table 2: Anticancer Activity of 7-Methylquinolin-2(1H)-one Analogues
Compound | Cancer Cell Line | Tumor Type | Growth Inhibition (%) | Primary Molecular Target |
---|---|---|---|---|
4b | HOP-92 | Non-small cell lung | 43.79 | EGFR kinase domain |
4d | SNB-75 | CNS cancer | 45.37 | Tubulin polymerization site |
4d | PC-3 | Prostate cancer | 35.36 | Tubulin polymerization site |
Antimicrobial Innovations: The structural framework of 3-hydroxy-7-methylquinolin-2(1H)-one has inspired the development of novel antimycobacterial agents. Fluorinated 4-hydroxyquinolin-2(1H)-ones bearing structural similarities demonstrated potent activity against Mycobacterium tuberculosis H37Rv (MIC = 3.2 μM for lead compound 38) [6]. The 7-methyl analogue's compact structure enables penetration through the complex mycobacterial cell wall, disrupting essential enzymatic processes. Additionally, the scaffold's role in disrupting quorum sensing was validated when Streptomyces-mediated glucuronidation of PQS (3-hydroxy-4-quinolone) generated PQS-GlcA, which exhibited significantly reduced binding affinity to the PqsR receptor (Kd > 10 μM compared to 0.8 μM for native PQS) [4]. This proof-of-concept demonstrates how modifying the 3-hydroxyquinolinone scaffold can disrupt bacterial communication systems without direct cytotoxic effects.
Synthetic Advancements: The development of environmentally benign synthesis methods represents a crucial advancement for this scaffold. Solvent-free synthesis of 7-hydroxy-4-methylquinolin-2(1H)-one analogues achieved yields of 75-97% while eliminating hazardous organic solvents [3]. Furthermore, multicomponent reactions have been employed to generate structurally complex pyrano[3,2-c]quinolone derivatives inspired by natural products like melicobisquinolinone B [7]. These derivatives exhibit low nanomolar antiproliferative activity (e.g., compound 41: GI₅₀ = 0.014 μM against HeLa cells) by disrupting tubulin polymerization and inducing G2/M cell cycle arrest [7]. The synthetic accessibility of 3-ethyl-4-hydroxy-7-methoxy-1-methylquinolin-2(1H)-one derivatives via acid-catalyzed condensation further demonstrates the versatility of this chemotype [8].
The 3-hydroxy-7-methylquinolin-2(1H)-one scaffold demonstrates exceptional versatility in multi-target drug design owing to its balanced physicochemical properties and diverse interaction capabilities:
D-Amino Acid Oxidase (DAAO) Inhibition: High-throughput screening identified 3-hydroxyquinolin-2(1H)-one as a potent inhibitor of human DAAO (Ki < 100 nM), an enzyme responsible for degrading the NMDA receptor co-agonist D-serine [5]. Cocrystallization studies revealed that the scaffold binds within the enzyme's active site through hydrogen bonding between the C3-hydroxy group and Tyr224 and hydrophobic interactions involving the quinoline ring. This inhibition mechanism elevates synaptic D-serine levels, offering potential for treating schizophrenia-related cognitive deficits. The 7-methyl substituent enhances blood-brain barrier penetration while maintaining the planar configuration necessary for active site binding [5].
Kinase and Tubulin Polypharmacology: Molecular modeling demonstrates the scaffold's capacity for simultaneous interactions with structurally diverse targets. The bicyclic system intercalates into kinase ATP pockets via π-π stacking with conserved phenylalanine residues (e.g., EGFR Phe723), while the C3-OH group forms critical hydrogen bonds with catalytic lysine residues [3]. Simultaneously, the same scaffold binds at the tubulin colchicine site through hydrophobic interactions with β-tubulin's Val238 and Ala316 residues, explaining the observed G2/M arrest in cancer cells [7]. This intrinsic polypharmacology is enhanced by the 7-methyl group, which provides additional van der Waals interactions without steric hindrance.
COVID-19 Therapeutic Exploration: During the SARS-CoV-2 pandemic, molecular docking studies identified 3,3'-methylenebis(4-hydroxyquinolin-2(1H)-one) derivatives as promising Mpro inhibitors. These dimeric quinolinones exhibited binding affinities comparable to darunavir (-8.9 kcal/mol vs. -8.7 kcal/mol for darunavir) by forming hydrogen bonds with Glu166 and hydrophobic interactions with His41 and Met49 of the protease active site [9]. The structural similarity between these dimers and 3-hydroxy-7-methylquinolin-2(1H)-one suggests potential for monomeric derivatives as antiviral scaffolds.
Table 3: Multi-Target Binding Profile of 3-Hydroxyquinolin-2(1H)-one Derivatives
Molecular Target | Biological Function | Binding Affinity | Key Interactions | Therapeutic Implication |
---|---|---|---|---|
Human DAAO | D-serine metabolism | Ki < 100 nM | H-bond: Tyr224, Hydrophobic: FAD ring | Schizophrenia cognition |
SARS-CoV-2 Mpro | Viral polyprotein processing | ΔG = -8.9 kcal/mol | H-bond: Glu166, Hydrophobic: His41 | COVID-19 therapeutics |
EGFR kinase domain | Cell proliferation signaling | IC₅₀ ≈ 0.33 μM (compound 8) | H-bond: Met793, π-π: Phe723 | Solid tumor targeting |
Tubulin dimer | Mitotic spindle formation | IC₅₀ ≈ 0.014 μM (compound 41) | Hydrophobic: Val238, Ala316 | Antimitotic agents |
Physicochemical Basis for Scaffold Versatility: The 3-hydroxy-7-methylquinolin-2(1H)-one scaffold exhibits a balanced logP range (1.5-2.5), moderate molecular weight (<250 Da), and formation of intramolecular hydrogen bonds between the C3-OH and C2=O groups. This configuration enhances membrane permeability while maintaining sufficient aqueous solubility for bioavailability [8]. X-ray crystallography of related compounds confirms the nearly coplanar orientation of the bicyclic system and the "anti" orientation of substituents stabilized by intramolecular hydrogen bonding networks, creating a semi-rigid structure optimal for target engagement [9]. These properties collectively establish the scaffold as a versatile framework for addressing complex disease pathologies through designed polypharmacology.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: